

Application Notes and Protocols for the Analysis of Flucycloxuron Residues in Produce

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucycloxuron is a benzoylurea insecticide and acaricide used to control a range of pests on various agricultural commodities. Due to its potential persistence, it is crucial to have reliable and sensitive analytical methods to monitor its residues in produce to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of **Flucycloxuron** residues in fruits and vegetables using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method Performance

The following table summarizes the typical performance characteristics of the described analytical method for the determination of **Flucycloxuron** in various produce matrices. The data is compiled from multi-residue validation studies and represents expected performance under routine laboratory conditions.[1][2]



Parameter	Matrix	Typical Value	
Limit of Detection (LOD)	Fruits & Vegetables	0.001 - 0.005 mg/kg	
Limit of Quantification (LOQ)	Fruits & Vegetables	0.005 - 0.01 mg/kg	
Recovery (%)	Avocado	83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)[1]	
Carrot	83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)[1]		
Orange	83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)[1]	_	
Pepper	83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)	_	
Relative Standard Deviation (RSDr %)	Avocado	18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg)	
Carrot	18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg)		
Orange	18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg)		
Pepper	18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg)		
Matrix Effect	Various Produce	Signal suppression may be observed, particularly in complex matrices. Matrixmatched calibration is recommended.	

Experimental Protocols Sample Preparation: QuEChERS Method (EN 15662)

This protocol outlines the widely adopted QuEChERS method for the extraction and cleanup of **Flucycloxuron** residues from produce samples.



Materials and Reagents:

- Homogenizer or blender
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC or pesticide residue grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- · Sodium citrate tribasic dihydrate
- Disodium citrate sesquihydrate
- · Primary secondary amine (PSA) sorbent
- C18 sorbent (optional, for high-fat matrices)
- Graphitized carbon black (GCB) (optional, for pigmented matrices)
- · Vortex mixer
- Centrifuge

Procedure:

- Homogenization: Weigh a representative portion of the produce sample (e.g., 10-15 g) and homogenize it until a uniform consistency is achieved. For dry commodities, it may be necessary to add a specific amount of water before homogenization.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Cap the tube and shake vigorously for 1 minute.



- Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbent. For most fruits and vegetables, a mixture of 900 mg MgSO₄ and 150 mg PSA is sufficient. For samples with high fat content, 150 mg of C18 can be added. For highly pigmented samples, 150 mg of GCB can be included, but its use should be evaluated carefully as it may lead to the loss of planar pesticides.
 - Cap the tube and shake vigorously for 30 seconds.
 - Centrifuge at ≥ 3000 x g for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into an autosampler vial.
 - The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract with a suitable solvent to minimize matrix effects.

LC-MS/MS Analysis

Instrumentation:

 A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

• Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is suitable for the separation.



- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
- Flow Rate: 0.2 0.4 mL/min.
- Injection Volume: 2 10 μL.
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is
 gradually decreased while increasing the percentage of mobile phase B to elute the analyte.
 The gradient should be optimized to ensure good separation from matrix components.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for Flucycloxuron: The following precursor to product ion transitions are commonly used for the quantification and confirmation of Flucycloxuron. The collision energies should be optimized for the specific instrument being used.

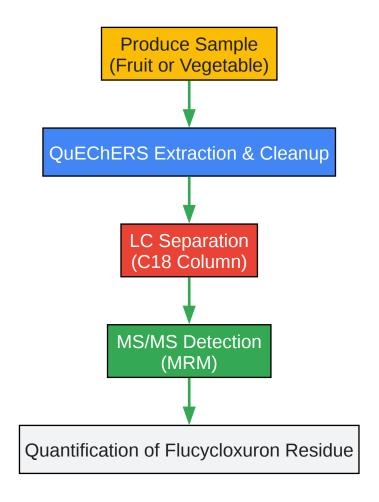
Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
484.1	132.1	~40	289.1	~12

Note: The exact m/z values and collision energies may vary slightly between different instrument manufacturers and should be optimized accordingly.

Visualizations







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References

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